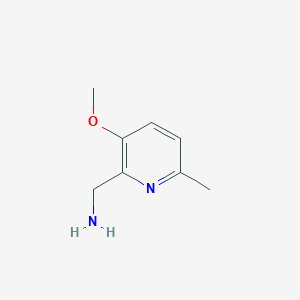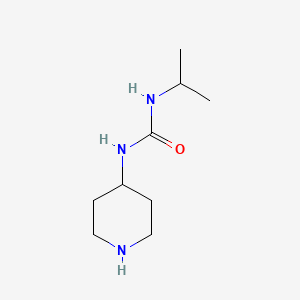
rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” is a synthetic organic compound that features a cyclopropane ring substituted with a methyloxetane group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Methyloxetane Group: The methyloxetane group can be introduced via an alkylation reaction, where an appropriate oxetane derivative is used.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyloxetane group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield esters, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which “rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” exerts its effects would depend on its specific application. For example:
Biological Activity: The compound might interact with specific enzymes or receptors, influencing biological pathways.
Chemical Reactivity: The presence of the cyclopropane ring and methyloxetane group could influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane Carboxylic Acids: Compounds with similar cyclopropane and carboxylic acid groups.
Oxetane Derivatives: Compounds featuring the oxetane ring structure.
Uniqueness
“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” is unique due to the combination of the cyclopropane ring and methyloxetane group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-8(3-11-4-8)6-2-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 |
Clave InChI |
CWNKRFXNGLCESF-PHDIDXHHSA-N |
SMILES isomérico |
CC1(COC1)[C@@H]2C[C@H]2C(=O)O |
SMILES canónico |
CC1(COC1)C2CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


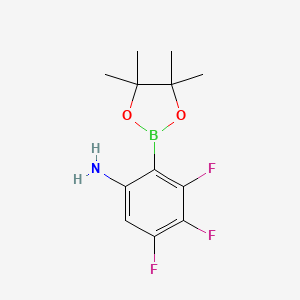
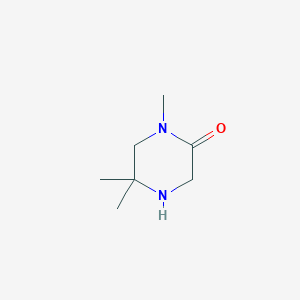
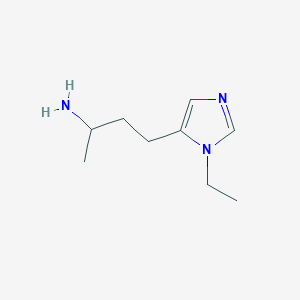
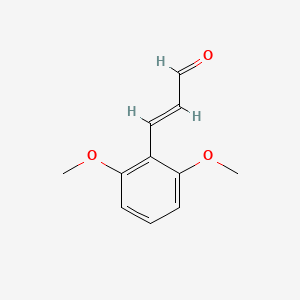
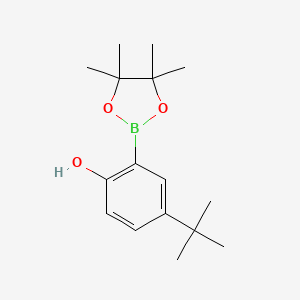
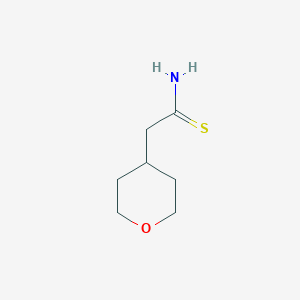
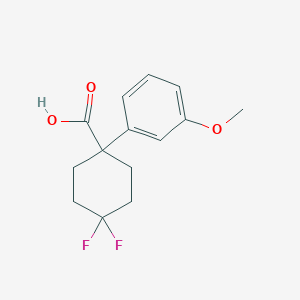
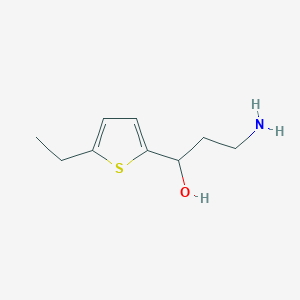
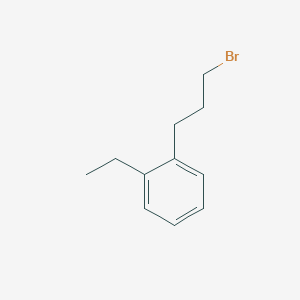
![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B15316824.png)
